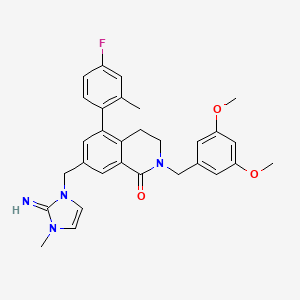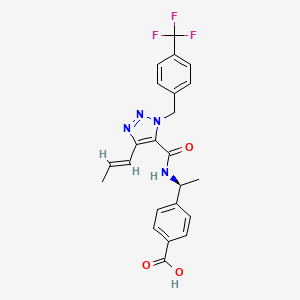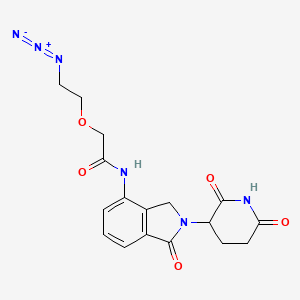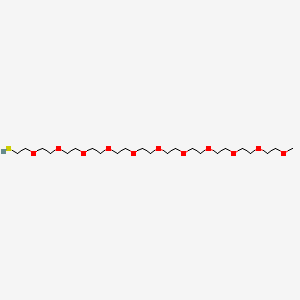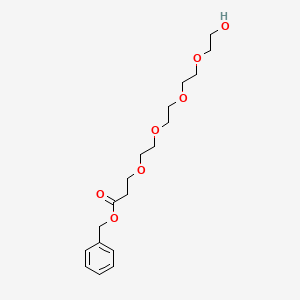
Azido-PEG11-acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
Azido-PEG11-acid is synthesized through a series of chemical reactions involving polyethylene glycol (PEG) and azide groups. The azide group is introduced to the PEG chain, which is then functionalized with a terminal carboxylic acid.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity. The PEG spacer increases the aqueous solubility of the resulting compound, making it suitable for various applications .
Chemical Reactions Analysis
Types of Reactions
Azido-PEG11-acid undergoes several types of chemical reactions, including:
Copper-catalyzed azide-alkyne cycloaddition (CuAAC): This reaction involves the azide group reacting with alkyne groups to form stable triazole linkages
Strain-promoted alkyne-azide cycloaddition (SPAAC): This reaction occurs with molecules containing DBCO or BCN groups
Common Reagents and Conditions
Reagents: Copper catalysts, alkyne-containing molecules, DBCO, BCN.
Conditions: Reactions are typically carried out under mild conditions, often at room temperature, to ensure high efficiency and yield
Major Products
The major products formed from these reactions are triazole linkages, which are stable and useful in various applications, including the synthesis of PROTACs .
Scientific Research Applications
Azido-PEG11-acid has a wide range of scientific research applications, including:
Chemistry: Used as a linker in click chemistry for the synthesis of complex molecules
Biology: Facilitates the selective degradation of target proteins within cells, making it valuable in proteomics and cell biology research
Medicine: Used in the development of targeted therapy drugs, particularly in the synthesis of PROTACs for cancer treatment
Industry: Employed in the production of polyethylene glycol-based materials and nanoparticles
Mechanism of Action
Azido-PEG11-acid exerts its effects through the formation of stable triazole linkages via click chemistry reactions. These linkages enable the connection of two ligands in PROTACs, one targeting an E3 ubiquitin ligase and the other targeting a specific protein. This interaction facilitates the selective degradation of the target protein via the ubiquitin-proteasome system .
Comparison with Similar Compounds
Similar Compounds
- Azido-PEG1-acid
- Azido-PEG2-acid
- Azido-PEG3-acid
- Azido-PEG4-acid
- Azido-PEG5-acid
- Azido-PEG6-acid
- Azido-PEG7-acid
- Azido-PEG8-acid
- Azido-PEG9-acid
- Azido-PEG10-acid
- Azido-PEG12-acid
- Azido-PEG24-acid
- Azido-PEG36-acid
Uniqueness
Azido-PEG11-acid is unique due to its specific PEG chain length, which provides optimal solubility and flexibility for various applications. Its ability to form stable triazole linkages through click chemistry makes it particularly valuable in the synthesis of PROTACs and other complex molecules .
Properties
IUPAC Name |
3-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H49N3O13/c26-28-27-2-4-32-6-8-34-10-12-36-14-16-38-18-20-40-22-24-41-23-21-39-19-17-37-15-13-35-11-9-33-7-5-31-3-1-25(29)30/h1-24H2,(H,29,30) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LICJSXBZHPICON-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(COCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCN=[N+]=[N-])C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H49N3O13 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
599.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
